Silver azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

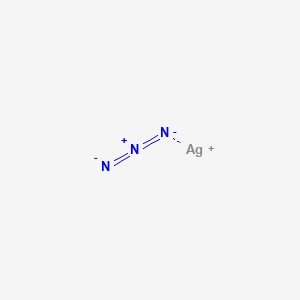

Silver azide, also known as this compound, is a highly explosive compound with the chemical formula AgN₃. It is a member of the class of inorganic compounds known as transition metal nitrides. This compound is known for its sensitivity to shock, friction, and heat, making it a powerful primary explosive used in various applications.

Méthodes De Préparation

Silver azide is typically synthesized through the reaction of silver nitrate with sodium azide. The reaction is carried out in an aqueous solution, where silver nitrate and sodium azide are mixed, resulting in the formation of silver monoazide as a precipitate. The reaction can be represented as follows:

AgNO3+NaN3→AgN3+NaNO3

In industrial production, the preparation of silver monoazide involves careful control of reaction conditions to ensure safety and consistency. The use of microreaction systems with integrated static micromixers has been shown to improve the crystal morphology and detonation behavior of silver monoazide, making the process safer and more efficient .

Analyse Des Réactions Chimiques

Silver azide undergoes various chemical reactions, including:

-

Decomposition: : this compound decomposes explosively upon heating or impact, releasing nitrogen gas and forming metallic silver.

AgN3→Ag+3N2

-

Reaction with Acids: : this compound reacts with acids to form silver salts and hydrazoic acid.

AgN3+HCl→AgCl+HN3

-

Reaction with Bases: : this compound can react with bases to form silver hydroxide and sodium azide.

AgN3+NaOH→AgOH+NaN3

Applications De Recherche Scientifique

Silver azide has several scientific research applications, including:

Explosives: Due to its high sensitivity and explosive nature, silver monoazide is used as a primary explosive in detonators and initiators.

Analytical Chemistry: this compound is used in analytical chemistry for the detection and quantification of certain compounds.

Material Science: Research on silver monoazide has contributed to the development of safer and more efficient methods for producing explosive materials with controlled properties.

Mécanisme D'action

The explosive nature of silver monoazide is primarily due to the rapid decomposition of the azide group, which releases a large volume of nitrogen gas. This rapid gas release generates a significant amount of pressure and heat, leading to an explosive reaction. The molecular targets and pathways involved in this process are related to the breaking of the nitrogen-nitrogen bonds within the azide group, resulting in the formation of nitrogen gas and metallic silver.

Comparaison Avec Des Composés Similaires

Silver azide can be compared to other metal azides, such as lead azide and copper azide. These compounds share similar explosive properties but differ in their sensitivity and stability:

Lead Azide (Pb(N₃)₂): Lead azide is another primary explosive with high sensitivity to shock and friction. It is commonly used in detonators and has a higher density than silver monoazide.

Copper Azide (Cu(N₃)₂): Copper azide is less commonly used due to its higher sensitivity and instability compared to silver monoazide and lead azide.

This compound is unique in its balance of sensitivity and stability, making it a preferred choice for certain explosive applications .

Propriétés

Numéro CAS |

13863-88-2 |

|---|---|

Formule moléculaire |

AgN3 |

Poids moléculaire |

149.889 g/mol |

Nom IUPAC |

silver;azide |

InChI |

InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |

Clé InChI |

QBFXQJXHEPIJKW-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[Ag+] |

SMILES canonique |

[N-]=[N+]=[N-].[Ag+] |

Key on ui other cas no. |

13863-88-2 |

Pictogrammes |

Explosive |

Synonymes |

silver azide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.